L-Iduronic Acid

Glycosaminoglycan Conformational Analysis NMR Spectroscopy

GAG researchers require high-purity L-Iduronic acid for reproducible structural studies and heparin oligosaccharide synthesis. This analytical standard (≥98%) delivers: - Critical for HPLC-PAD/GC-MS quantification of IdoA/GlcA ratios - Enables synthesis of antithrombin-binding pentasaccharide (Kd ≈ 10^-8 M) - Batch-to-batch consistency with full NMR characterization

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
CAS No. 2073-35-0
Cat. No. B051584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Iduronic Acid
CAS2073-35-0
SynonymsL-IDURONIC ACID; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydropyran-2-carboxylic acid; L-Iduronic acid min. 98%
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC1(C(C(OC(C1O)O)C(=O)O)O)O
InChIInChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4+,6?/m0/s1
InChIKeyAEMOLEFTQBMNLQ-HNFCZKTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Iduronic Acid Overview


L-Iduronic Acid (IdoA), CAS 2073-35-0, is a hexuronic acid and the C5 epimer of D-glucuronic acid [1]. It is the major uronic acid component of the glycosaminoglycans (GAGs) heparin and dermatan sulfate, and is also present in heparan sulfate [2]. The compound exists as a white solid with a melting point of 131–132 °C [2]. Its procurement as a high-purity analytical standard (typically ≥95% to 99%) is essential for structural and functional studies of GAGs [3].

High-purity analytical standard for GAG structural studies
Conformational plasticity probe for heparin/heparan sulfate models
Supports binding interaction and compositional analysis workflows

L-Iduronic Acid Irreplaceability


L-Iduronic acid is not functionally interchangeable with its C5 epimer, D-glucuronic acid, or other uronic acids. The critical differentiator is its unique conformational plasticity, which allows it to adopt multiple low-energy conformations (1C4, 2S0, 4C1) [1]. This flexibility is essential for the specific and high-affinity binding of GAGs to a wide array of proteins, including growth factors, chemokines, and coagulation factors [2]. Substitution with D-glucuronic acid, which is conformationally restricted to the 4C1 chair form [3], or with other rigid uronic acids, fundamentally alters the biological activity and protein recognition profile of the resulting GAG chain [4].

Conformational Flexibility
IduA: 1C4, 2S0, 4C1 conformers
GlcA: restricted to 4C1
Rigid conformer may not replicate multi-conformer binding events.
Protein Recognition Profile
Supports specific growth factor and antithrombin interactions
Altered recognition; does not reproduce native GAG binding profiles
Substitution may lead to mischaracterization of binding assays.

L-Iduronic Acid vs. D-Glucuronic Acid


Conformational Flexibility vs. D-Glucuronic Acid

L-Iduronic acid exhibits unique conformational plasticity, existing in an equilibrium between 1C4, 2S0, and 4C1 chair forms, whereas D-glucuronic acid is restricted to a single, rigid 4C1 conformation [1]. This is a direct structural contrast, not a simple activity difference.

Conformational States
Head-to-head
IdoA: three conformers (1C4, 2S0, 4C1)
GlcA: one conformer (4C1)
Supports structural basis for selective protein binding
NMR and molecular modeling evidence
Glycosaminoglycan Conformational Analysis NMR Spectroscopy

Enhanced FGF-2 Binding

A synthetic heparan sulfate pentasaccharide containing exclusively L-iduronic acid as the hexuronic acid unit displayed higher affinity for Fibroblast Growth Factor-2 (FGF-2) compared to isomeric pentasaccharides that contained at least one D-glucuronic acid unit [1].

FGF-2 Binding Affinity
Head-to-head
All-IdoA pentasaccharide: higher affinity
GlcA-containing isomers: lower affinity
Reported higher binding in all-IdoA constructs
Synthetic HS pentasaccharide comparison
Heparan Sulfate Fibroblast Growth Factor Surface Plasmon Resonance

Antithrombin Binding Conformational Shift

In the antithrombin-binding pentasaccharide sequence of heparin, the 2-O-sulfated L-iduronic acid (IdoA2S) residue undergoes a conformational shift from an equilibrium of 1C4 and 2S0 forms in the free state to a specific, full 2S0 conformation upon protein binding [1]. This induced fit is essential for the high-affinity interaction (Kd ≈ 10^-8 M for the octasaccharide) [2].

Antithrombin Kd
Reported
~1 × 10⁻⁸ M
Reported binding endpoint Kd
Conformational shift to 2S0 upon binding
Heparin Antithrombin Anticoagulation

Heparin vs. Heparan Sulfate Composition

The ratio of L-iduronic acid to D-glucuronic acid is a defining characteristic that distinguishes different classes of glycosaminoglycans (GAGs). Heparin is composed of 50-90% IdoA, whereas heparan sulfate contains only 30-55% IdoA [1].

IdoA Content Range
Class-level
Heparin: 50–90% IdoA
Heparan sulfate: 30–55% IdoA
Composition-based GAG classification endpoint
Compositional analysis from natural GAGs
Glycosaminoglycan Heparin Heparan Sulfate

L-Iduronic Acid Applications


Conformational Plasticity in GAG-Protein Binding

Researchers studying the structural basis of heparin/heparan sulfate binding to proteins (e.g., growth factors, chemokines, antithrombin) require L-iduronic acid to synthesize or analyze GAG fragments. Its unique ability to adopt multiple conformations (1C4, 2S0, 4C1) is essential for recapitulating native binding events [1].

Heparin vs. Heparan Sulfate: Uronic Acid Analysis

L-Iduronic acid serves as a critical analytical standard for methods like HPLC-PAD or GC-MS, used to determine the IdoA/GlcA ratio in GAG samples. This ratio is a key quality attribute that differentiates heparin (50-90% IdoA) from heparan sulfate (30-55% IdoA) and correlates with biological potency [2].

Anticoagulant and Heparin-Mimetic Development

In pharmaceutical development, L-iduronic acid is an essential building block for synthesizing defined heparin oligosaccharides (e.g., the antithrombin-binding pentasaccharide). Its conformational shift to the 2S0 form is critical for achieving high-affinity binding to antithrombin (Kd ≈ 10^-8 M), a key parameter for anticoagulant drug efficacy [3].

Application
Selection Property
Validation Focus
GAG-protein binding conformational research
Multi-conformer equilibrium
Protein-binding endpoint review
GAG uronic acid composition analysis
High-purity IdoA standard
Composition ratio validation
Antithrombin-binding heparin-mimetic studies
2S0 conformational shift upon binding
Binding affinity endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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